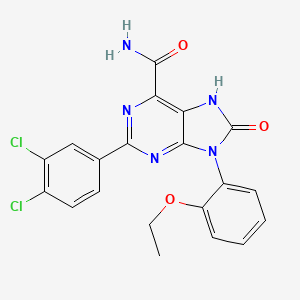

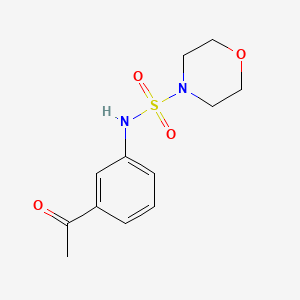

N-(3-acetylphenyl)morpholine-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-acetylphenyl)morpholine-4-sulfonamide” is a chemical compound that contains a sulfonamide group, which is a common feature in many pharmaceuticals . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized by reacting aniline derivatives with sulfonyl chlorides . The exact method would depend on the specific structures of the reactants and the desired sulfonamide product .Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)morpholine-4-sulfonamide” would consist of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a phenyl ring (a six-membered carbon ring) with an acetyl group (CH3CO-), and a sulfonamide group (SO2NH2) attached to the nitrogen of the morpholine ring .Chemical Reactions Analysis

Sulfonamides, including “N-(3-acetylphenyl)morpholine-4-sulfonamide”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetylphenyl)morpholine-4-sulfonamide” would depend on its specific structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(3-acetylphenyl)morpholine-4-sulfonamide has demonstrated remarkable antibacterial properties. In a study evaluating its effects against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 , the compound exhibited significant activity against all three bacterial strains. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined to be 256 μg/mL, while for S. aureus, it ranged from 256 to 512 μg/mL . Although the MIC values are higher than those of reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, the compound still shows promise as an antibacterial agent.

Molecular Docking Studies

Researchers have conducted molecular docking studies to explore the interactions between N-(3-acetylphenyl)morpholine-4-sulfonamide and bacterial targets. These computational analyses provide insights into the binding affinity and potential mechanisms of action. The agreement between molecular docking predictions and laboratory results further supports the compound’s antibacterial activity .

Medicinal Applications

Sulfonamides, including N-(3-acetylphenyl)morpholine-4-sulfonamide, have a rich history in medicinal chemistry. They are widely studied for their therapeutic properties, including antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibition effects. As such, this compound may hold promise for various medical applications .

Drug Development

Given its antibacterial activity and structural features, N-(3-acetylphenyl)morpholine-4-sulfonamide could serve as a starting point for drug development. Medicinal chemists may modify its structure to enhance efficacy, reduce toxicity, or target specific bacterial strains.

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “N-(3-acetylphenyl)morpholine-4-sulfonamide” could include studying its potential uses in medicine, given the known antibacterial properties of sulfonamides . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHPOHPJCRSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)

![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)